molecular formula C20H23NO2 B1359425 3,4-Dimethyl-4'-morpholinomethyl benzophenone CAS No. 898770-14-4

3,4-Dimethyl-4'-morpholinomethyl benzophenone

Cat. No. B1359425
CAS RN: 898770-14-4
M. Wt: 309.4 g/mol
InChI Key: LKMNIDRPZDCAPB-UHFFFAOYSA-N
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Description

3,4-Dimethyl-4’-morpholinomethyl benzophenone is a heterocyclic organic compound . It is a cyclic ketone that belongs to the class of benzophenone derivatives. The IUPAC name for this compound is (3,4-dimethylphenyl)- [4- (morpholin-4-ylmethyl)phenyl]methanone .


Molecular Structure Analysis

The molecular formula of 3,4-Dimethyl-4’-morpholinomethyl benzophenone is C20H23NO2 . It has a molecular weight of 309.4 g/mol . The canonical SMILES structure is CC1=C (C=C (C=C1)C (=O)C2=CC=C (C=C2)CN3CCOCC3)C .


Physical And Chemical Properties Analysis

3,4-Dimethyl-4’-morpholinomethyl benzophenone has a boiling point of 474.9ºC at 760 mmHg . It has a flash point of 241ºC . The density of this compound is 1.114g/cm³ .

Scientific Research Applications

Antineoplastic Potential

Research has revealed that certain derivatives of morpholine conjugated benzophenone, specifically compounds with a methyl group on the B ring of benzophenone, display potent anti-proliferative activity against various neoplastic cells, including mouse and human cell lines. These compounds, particularly those with bromo at ortho position or methyl at para position on the A ring of benzophenone, show significant anti-mitogenic activity and may inhibit cancer progression through caspase-activated DNase mediated apoptosis (Al‐Ghorbani et al., 2017).

Photochemical Properties and Applications

Benzophenone photophores, which include certain 3,4-Dimethyl-4'-morpholinomethyl benzophenone derivatives, have unique photochemical properties beneficial in biological chemistry, bioorganic chemistry, and material science. Their applications range from binding/contact site mapping, molecular target identification, proteome profiling, bioconjugation, to surface grafting and immobilization. These photophores are characterized by their stability and the ability to form a biradicaloid triplet state upon excitation (Dormán et al., 2016).

Photoinitiation in Polymerization

The substituted benzophenone derivatives, such as 3,4-Dimethyl-4'-morpholinomethyl benzophenone, play a crucial role as photoinitiators in polymerization. The efficiency of these compounds as photoinitiators depends on the nature and position of the substituent, influencing the reactivity and the rate of polymerization in various solutions (Fouassier et al., 1995).

Interaction with Biological Receptors

Studies have shown that certain benzophenone derivatives, including those related to 3,4-Dimethyl-4'-morpholinomethyl benzophenone, exhibit interactions with human estrogen receptors. Molecular dynamics simulations indicate that these interactions can influence the conformational flexibility of the receptors, which may have implications for the development of breast cancer drugs (Shtaiwi et al., 2018).

Environmental and Safety Concerns

Recent studies have focused on the migration behaviors of photoinitiators, including benzophenone derivatives, from packaging materials into food, highlighting potential safety concerns. Understanding the migration dynamics and effects of heating methods on this process is crucial for assessing the environmental and health impact of these compounds (Ji et al., 2019).

properties

IUPAC Name

(3,4-dimethylphenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2/c1-15-3-6-19(13-16(15)2)20(22)18-7-4-17(5-8-18)14-21-9-11-23-12-10-21/h3-8,13H,9-12,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKMNIDRPZDCAPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCOCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30642639
Record name (3,4-Dimethylphenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethyl-4'-morpholinomethyl benzophenone

CAS RN

898770-14-4
Record name Methanone, (3,4-dimethylphenyl)[4-(4-morpholinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898770-14-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,4-Dimethylphenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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